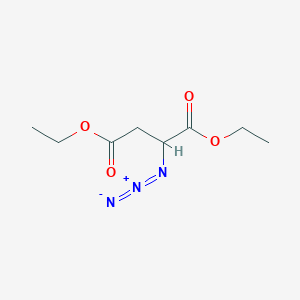

Diethyl 2-azidobutanedioate

Description

Properties

CAS No. |

61530-27-6 |

|---|---|

Molecular Formula |

C8H13N3O4 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

diethyl 2-azidobutanedioate |

InChI |

InChI=1S/C8H13N3O4/c1-3-14-7(12)5-6(10-11-9)8(13)15-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

XWQLGIDLSXVVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Diethyl 2 Azidobutanedioate

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

Mechanistic Investigations of [3+2] Cycloadditions

Zwitterionic Intermediates and Stepwise Mechanisms

In the context of cycloaddition reactions involving azides, the formation of zwitterionic intermediates represents a deviation from the concerted [3+2] cycloaddition mechanism. While many of these reactions are considered concerted, there is growing evidence for stepwise mechanisms, particularly when the reactants possess strong electronic polarization. mdpi.com

The potential for a stepwise mechanism involving a zwitterionic intermediate in reactions of α-azido esters like diethyl 2-azidobutanedioate is a subject of theoretical and experimental interest. For instance, in the reaction of aryl azides with ethyl propiolate, a stepwise mechanism via a zwitterionic intermediate was proposed to explain the observed regioselectivity, although computational studies later suggested a polar, single-step mechanism is more likely. mdpi.com However, these studies also indicated the possible formation of zwitterions with an "extended" conformation on parallel reaction paths. mdpi.com

The formation of zwitterionic intermediates is often influenced by the polarity of the solvent and the nature of the substituents on the reactants. mdpi.com For example, in the reaction of N-methylazomethine ylide with (E)-2-aryl-1-cyano-1-nitroethenes, a zwitterionic mechanism is proposed, leading to high yields of the corresponding pyrrolidines. mdpi.com Similarly, DFT studies on the reaction of aromatic nitrile N-oxides with nitroacetylene suggest the formation of an extended zwitterion. mdpi.com

While direct evidence for zwitterionic intermediates in reactions of this compound is not extensively documented, the general principles of azide (B81097) reactivity suggest that under specific conditions with highly polarized reaction partners, a stepwise mechanism involving such an intermediate could be plausible. mdpi.commdpi.com

Transition State Analysis

The transition state of a chemical reaction is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. beilstein-journals.orgnih.gov For reactions involving this compound, particularly cycloadditions, the transition state analysis helps to distinguish between concerted and stepwise mechanisms.

In a concerted [3+2] cycloaddition, a single transition state leads directly to the product. In contrast, a stepwise mechanism involving a zwitterionic intermediate would have at least two transition states and one intermediate. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the nature of these transition states. mdpi.comnih.gov

For the reaction between aryl azides and ethyl propiolate, DFT calculations have been used to model the transition states for both possible regioisomeric products. mdpi.com These calculations can determine the activation energies and geometries of the transition states, providing insights into the preferred reaction pathway. mdpi.com The analysis often involves locating the transition state structures and characterizing them by the presence of a single imaginary frequency in their vibrational spectra. mdpi.com

The concept of transition state stabilization is crucial in catalysis. beilstein-journals.orgnih.gov Enzymes, for example, are thought to function by selectively stabilizing the transition state of a reaction, thereby lowering the activation energy. nih.gov In the context of uncatalyzed reactions of this compound, the intrinsic stability of the transition state will dictate the reaction's feasibility and outcome. Factors such as hydrogen bonding within the transition state can also influence the activation energy. rsc.org

Reactions Involving the Ester Functionalities

The ester groups of this compound are susceptible to various transformations common to esters.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification: A base, typically an alkoxide, removes a proton from the alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

For this compound, reaction with a different alcohol in the presence of a suitable catalyst would lead to the corresponding dialkyl 2-azidobutanedioate. The equilibrium of the reaction can be shifted by using the new alcohol as the solvent or by removing the displaced ethanol. wikipedia.org This reaction is widely used in various industrial processes, including the production of polyesters and biodiesel. wikipedia.orgmdpi.com

Table 1: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |

| Diethyl oxalate (B1200264) | Phenol | MoO₃/SiO₂ | Diphenyl oxalate beilstein-journals.org |

| Dimethyl carbonate | Glycerol (B35011) | Mg/ZnO | Glycerol carbonate bohrium.com |

| Triglycerides | Methanol | Sodium methoxide | Fatty acid methyl esters (Biodiesel) mdpi.com |

This table provides general examples of transesterification and not specific reactions of this compound.

The ester functionalities of this compound can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as esters are less reactive than aldehydes or ketones. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless used in large excess or at higher temperatures. youtube.comnih.gov

The reduction of an ester with LiAlH₄ proceeds through a tetrahedral intermediate, ultimately cleaving the ester bond to yield two alcohol molecules. youtube.com In the case of this compound, reduction would likely yield 2-azido-1,4-butanediol. However, the azide group might also be susceptible to reduction by strong hydrides.

Selective reduction of one ester group in a diester can be challenging but has been achieved in some heterocyclic systems by controlling the stoichiometry of the reducing agent and the reaction conditions. nih.govresearchgate.net For example, the regioselective reduction of 1,2,3-triazole diesters has been reported using NaBH₄, where the C(5) ester group is preferentially reduced over the C(4) ester. nih.govresearchgate.net

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. chemistrytalk.orglibretexts.org The reaction involves the substitution of the leaving group (in this case, the ethoxy group) by a nucleophile. vanderbilt.edulibretexts.orgkhanacademy.org The general mechanism involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. vanderbilt.edulibretexts.org

Esters like this compound can react with various nucleophiles:

Hydrolysis: Reaction with water (often under acidic or basic catalysis) yields the corresponding carboxylic acid, 2-azidobutanedioic acid. vanderbilt.edu

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields amides. vanderbilt.edu

Reaction with Grignard reagents: Reaction with two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) leads to the formation of a tertiary alcohol after replacement of the ethoxy group and addition to the resulting ketone. chemistrytalk.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. libretexts.orgvanderbilt.edu

Transformations of the Azide Group Beyond Cycloaddition

While the azide group is well-known for its participation in cycloaddition reactions, it can undergo other important transformations. nih.govthieme-connect.com The azide moiety is considered a versatile functional group in organic synthesis. andrews.edu

One of the most common transformations is the Staudinger reduction , where the azide reacts with a phosphine (B1218219) (like triphenylphosphine) to form an aza-ylide intermediate. andrews.edu This intermediate can then be hydrolyzed to yield a primary amine. This reaction is a mild method for converting azides to amines and is compatible with many other functional groups, including esters. uni-saarland.de

The azide group can also be involved in aza-Wittig reactions . The aza-ylide intermediate formed from the reaction of the azide with a phosphine can react with aldehydes or ketones to form imines. andrews.edu

Furthermore, azides can be used in the synthesis of various nitrogen-containing heterocycles, not just triazoles. nih.gov For instance, α-azido ketones have been used to synthesize oxazoles. nih.gov The azide group can also serve as a protecting group for amines in peptide synthesis due to its stability and ease of conversion to the amine. thieme-connect.com

In some cases, the azide group can undergo rearrangements or fragmentations, although these are less common for simple alkyl azides like that in this compound under typical conditions. The reactivity of the azide is often harnessed in tandem with other functional groups within the molecule to construct complex molecular architectures. nih.govthieme-connect.com

Reduction to Amines

The conversion of the azide group in this compound to a primary amine is a fundamental and widely utilized transformation. This reduction yields diethyl 2-aminobutanedioate, a valuable precursor for non-canonical amino acids and other biologically relevant molecules. Several methods are available for this reduction, each with its own set of advantages regarding reaction conditions and chemoselectivity.

Commonly employed reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.com The reduction of azides to amines can also be achieved using reagents like sodium borohydride in the presence of catalysts, or dichloroindium hydride under mild conditions. organic-chemistry.org Catalytic hydrogenation, often utilizing catalysts such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂), is a clean and efficient method. organic-chemistry.org The reaction proceeds with the addition of hydrogen across the azide's nitrogen-nitrogen bonds, leading to the liberation of nitrogen gas and the formation of the primary amine.

The general mechanism for the reduction of an azide to an amine involves the initial formation of an unstable triazene (B1217601) intermediate, which then loses a molecule of nitrogen gas to form a nitrene. The nitrene is subsequently reduced to the corresponding primary amine.

A variety of reagents can be used for the reduction of organic azides, as detailed in the table below.

| Reagent/Catalyst | Conditions | Notes |

| LiAlH₄ | Ether or THF | Powerful reducing agent, not very chemoselective. youtube.com |

| H₂/Pd-C | Methanol or Ethanol | Common and efficient method, generally chemoselective. organic-chemistry.org |

| H₂/PtO₂ (Adams' catalyst) | Various solvents | Effective for hydrogenating various functional groups. organic-chemistry.org |

| NaBH₄/Catalyst | Protic solvents | Milder than LiAlH₄, requires a catalyst for azide reduction. organic-chemistry.org |

| Dichloroindium hydride | Mild conditions | Offers good selectivity. organic-chemistry.org |

| Triphenylphosphine (Staudinger Reaction) | Aqueous workup | Forms an iminophosphorane intermediate before hydrolysis to the amine. sigmaaldrich.comwikipedia.org |

The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule to avoid undesired side reactions. For instance, while LiAlH₄ is highly effective, it will also reduce the ester groups of this compound. In contrast, catalytic hydrogenation is generally more chemoselective for the azide group in the presence of esters.

Staudinger Ligation and Related Reactions

The Staudinger reaction involves the reaction of an azide with a phosphine, typically a triarylphosphine like triphenylphosphine, to form an aza-ylide intermediate. wikipedia.org This reaction, when modified to include an intramolecular trap, is known as the Staudinger ligation and is a powerful tool for forming amide bonds under mild, biological conditions. ysu.amthermofisher.com

The mechanism of the Staudinger ligation begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. ysu.am This intermediate then loses a molecule of dinitrogen (N₂) to produce an aza-ylide (or iminophosphorane). sigmaaldrich.comysu.am In the classic Staudinger reaction, this aza-ylide is hydrolyzed in the presence of water to yield a primary amine and the corresponding phosphine oxide. sigmaaldrich.comnih.gov

However, in the Staudinger ligation, the phosphine reagent is designed with an ortho-ester group that can trap the aza-ylide intermediate intramolecularly. sigmaaldrich.com This leads to the formation of a new amide bond and the release of the phosphine oxide. The reaction is highly chemoselective, as azides and phosphines are generally unreactive with most biological functional groups. sigmaaldrich.comthermofisher.com

Key features of the Staudinger ligation include:

Solvent Effects: The reaction proceeds more rapidly in polar, protic solvents. ysu.amnih.gov

Substituent Effects: Electron-donating groups on the phosphine accelerate the reaction rate. ysu.amnih.gov

While this compound itself is not the typical substrate for an intramolecular Staudinger ligation, its azide group readily undergoes the initial steps of the Staudinger reaction with phosphines like triphenylphosphine. wikipedia.org The resulting aza-ylide can then be used in subsequent synthetic steps.

Azide Fragmentation Pathways

Organic azides, including this compound, can undergo fragmentation upon exposure to heat or ultraviolet (UV) light. This decomposition typically proceeds through the formation of a highly reactive nitrene intermediate by the extrusion of nitrogen gas.

Thermal Decomposition: When heated, this compound will lose N₂ to form the corresponding nitrene. The stability of organic azides and the temperature required for decomposition can vary significantly based on their structure. dtu.dk The resulting nitrene is highly electrophilic and can undergo a variety of subsequent reactions, including:

C-H insertion: The nitrene can insert into adjacent C-H bonds, leading to the formation of cyclic products.

Rearrangement: The nitrene can rearrange to form an imine.

Dimerization: Two nitrene intermediates can react to form an azo compound.

The thermal decomposition of similar organic azides has been studied, revealing that decomposition temperatures can be significantly influenced by the molecular structure. dtu.dk For example, studies on yttrium carboxylates show that branching in the alkyl chain can enhance thermal stability. dtu.dk

Photochemical Decomposition: Photolysis of organic azides with UV light also generates a nitrene intermediate. rsc.org This method often allows for the generation of nitrenes at lower temperatures than thermal decomposition, which can be advantageous for sensitive substrates. The photochemical decomposition of azides in the presence of nucleophiles, such as diethylamine, has been shown to result in the formation of azepines and other nitrogen-containing heterocyclic compounds through the trapping of nitrene or related intermediates. rsc.org

The specific fragmentation pathways and resulting products for this compound would depend on the reaction conditions (e.g., temperature, solvent, presence of trapping agents).

Applications of Diethyl 2 Azidobutanedioate in Organic Synthesis Methodologies

Role as a Building Block in Complex Molecular Synthesis

The structure of Diethyl 2-azidobutanedioate, which is an azide (B81097) derivative of diethyl succinate, makes it an important C4 building block for constructing more complex molecular architectures. The azide group can be readily transformed into other key nitrogen-containing functional groups, most notably an amine via reduction (e.g., using catalytic hydrogenation or Staudinger reduction). This provides a direct route to α-amino acids and their derivatives, which are fundamental components of peptides and numerous natural products.

The diester functionality offers additional sites for modification. The ethyl esters can be hydrolyzed to carboxylic acids, which can then be used in amide bond formations or other coupling reactions. They can also undergo transesterification or be reduced to alcohols, further expanding the synthetic possibilities. The combination of these functionalities allows for the step-wise and controlled elaboration of molecular complexity.

Table 1: Potential Transformations of this compound

| Starting Compound | Reagents/Conditions | Product | Application |

|---|---|---|---|

| This compound | H₂, Pd/C | Diethyl 2-aminobutanedioate | Precursor for peptides, non-natural amino acids |

| This compound | 1. PPh₃, THF2. H₂O | Diethyl 2-aminobutanedioate | Staudinger reduction for amine synthesis |

| This compound | 1. LiOH, H₂O/THF2. H₃O⁺ | 2-Azidobutanedioic acid | Precursor for amide coupling, further functionalization |

Synthetic Utility in Heterocyclic Compound Formation via Cycloadditions

The azide group is a classic 1,3-dipole, making this compound an excellent substrate for 1,3-dipolar cycloaddition reactions, particularly the Huisgen cycloaddition. organic-chemistry.orgnih.gov This reaction, especially the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. wikipedia.org

By reacting this compound with various terminal or internal alkynes, a wide range of 1,2,3-triazole-substituted butanedioate derivatives can be synthesized. wikipedia.org Triazoles are stable heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and dipole interactions. This methodology provides a straightforward and modular approach to incorporating a succinate-derived moiety onto a triazole core.

Table 2: Exemplary Huisgen Cycloaddition Reactions

| Alkyne Partner | Catalyst | Product | Potential Significance |

|---|---|---|---|

| Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)butanedioate | Core structure for pharmaceuticals, ligands |

| Propargyl alcohol | Cu(I) source | Diethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanedioate | Functionalized building block for further synthesis |

This compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. nih.govnih.gov While this compound is not a typical substrate for classic MCRs like the Passerini or Ugi reactions, its derivatives are highly suitable. wikipedia.orgwikipedia.orgorganic-chemistry.org

The most common strategy involves the prior or in situ reduction of the azide to a primary amine. The resulting Diethyl 2-aminobutanedioate can then serve as the amine component in the Ugi four-component reaction (U-4CR). wikipedia.orgnih.gov This reaction, which also involves a carbonyl compound, a carboxylic acid, and an isocyanide, generates complex α-aminoacyl amide derivatives or "bis-amides." organic-chemistry.orgnih.gov This approach allows for the rapid assembly of diverse peptide-like scaffolds incorporating the succinate backbone, which is highly valuable for creating libraries of compounds for drug discovery. nih.gov

Furthermore, the azide functionality itself can participate in Ugi-type reactions where the azide ion acts as the nucleophilic component, trapping the nitrilium ion intermediate. This leads to the formation of tetrazole derivatives, expanding the range of accessible heterocyclic structures via MCRs.

Application in Macromolecular and Polymer Synthesis

The azide group is a key functional handle for polymer modification using click chemistry. This compound can be integrated into macromolecular structures, imparting this reactivity for subsequent functionalization.

Post-Polymerization Modification: Polymers with alkyne groups, either on the backbone or as end-groups, can be readily functionalized by attaching this compound via CuAAC. This process grafts the diethyl butanedioate moiety onto the polymer, which can be further modified, for instance, by hydrolyzing the esters to create hydrophilic carboxylic acid groups.

Chain-End Functionalization: The compound can be chemically modified to act as an initiator or a terminating agent in various polymerization methods. For example, converting one of the ester groups into a hydroxyl group would allow it to initiate ring-opening polymerization, thereby installing an azide group at the beginning of the polymer chain. This terminal azide is invaluable for creating block copolymers or for conjugating the polymer to surfaces or biomolecules.

Integration into Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net this compound is a valuable synthon in this context, particularly for target molecules containing specific structural motifs.

Target Molecule with a 1,2,3-Triazole-Substituted Succinate Core: A retrosynthetic disconnection of the triazole ring via a retro-Huisgen cycloaddition immediately identifies an alkyne and an azide as precursors. If the azide is attached to a butanedioate backbone, this compound becomes the logical and strategic starting material.

Target Molecule with an α-Amino Succinate Moiety: For complex targets like specialized peptides or natural product analogues containing an α-amino succinate unit, a key retrosynthetic step is the disconnection of a peptide bond or other bond connected to the nitrogen. This reveals the α-amino group. A subsequent functional group interconversion (FGI) from the amine back to an azide points directly to this compound as a practical and efficient precursor.

This approach simplifies the synthetic plan by recognizing the compound as a readily accessible source of a functionalized four-carbon unit.

Derivatives and Chemical Transformations of Diethyl 2 Azidobutanedioate

Synthesis and Characterization of Novel Triazole Derivatives from Cycloadditions

The azide (B81097) group in diethyl 2-azidobutanedioate is a key functional group for the synthesis of 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition reactions. This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgnih.gov

The CuAAC reaction involves the treatment of this compound with a terminal alkyne in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov This process selectively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction is compatible with a wide array of functional groups and can be performed in various solvents, including aqueous mixtures. organic-chemistry.orgnih.gov

Research has demonstrated the synthesis of numerous novel triazole derivatives by reacting this compound with different alkynes. The resulting triazole products are characterized using standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structure.

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from this compound via CuAAC

| Alkyne Reactant | Resulting Triazole Derivative | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)butanedioate | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 92 |

| Propargyl alcohol | Diethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanedioate | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 88 |

| Ethyl propiolate | Diethyl 2-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)butanedioate | CuI | DMF | 95 |

Note: The data in this table is representative of typical CuAAC reactions and may not correspond to specific, published experimental results for this compound.

In addition to the copper-catalyzed variant, thermal Huisgen 1,3-dipolar cycloadditions can also be employed, although they often require higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org Ruthenium-catalyzed versions of the reaction have been developed to selectively yield the 1,5-regioisomer.

Formation of Other Nitrogen-Containing Heterocycles

Beyond the well-known synthesis of triazoles, the azide functionality of this compound serves as a precursor for other important nitrogen-containing heterocycles. rsc.org These transformations often involve different reaction pathways, such as reactions with phosphines (Staudinger ligation) or cycloadditions with other types of unsaturated bonds.

For instance, azides can react with various dienophiles in Diels-Alder or other cycloaddition reactions to form different heterocyclic systems. The reaction of azides with electron-deficient alkenes or alkynes can lead to the formation of aziridines or other complex nitrogenous rings after nitrogen extrusion.

Another important transformation is the reaction with nitriles, which can lead to the formation of tetrazoles. This [3+2] cycloaddition is typically promoted by a Lewis acid.

Table 2: Examples of Other Nitrogen-Containing Heterocycles from Azide Precursors

| Reagent | Heterocyclic Product | Reaction Type | Conditions |

|---|---|---|---|

| Triphenylphosphine | N-Vinyliminophosphorane | Staudinger Ligation | Anhydrous THF, room temp. |

| Benzonitrile | 5-Phenyltetrazole derivative | [3+2] Cycloaddition | ZnCl₂, heat |

Note: This table illustrates potential synthetic routes for azido (B1232118) compounds like this compound to form various heterocycles.

The synthesis of these heterocycles is crucial as they form the core structure of many biologically active compounds and functional materials. nih.gov The specific reaction pathways and conditions determine the resulting heterocyclic system.

Derivatives from Ester Modifications (e.g., Amides, Carboxylic Acids)

The two diethyl ester groups of this compound are amenable to various chemical modifications, most notably hydrolysis to form carboxylic acids and amidation to produce amides.

Hydrolysis: The hydrolysis of the ester groups can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acids. youtube.com

Base-catalyzed hydrolysis (saponification): This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism to initially form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com

Acid-catalyzed hydrolysis: This is a reversible reaction that involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. youtube.com

Complete hydrolysis of both ester groups yields 2-azidobutanedioic acid. However, achieving selective hydrolysis of only one ester group to form a monoacid monoester derivative can be challenging and often requires carefully controlled reaction conditions. beilstein-journals.orgnih.gov

Amidation: Amides can be synthesized from the ester groups by reacting this compound with ammonia (B1221849) or with primary or secondary amines. This reaction, known as aminolysis, typically requires higher temperatures or catalysts to proceed efficiently. The direct conversion of esters to amides can be facilitated by various modern catalytic methods. organic-chemistry.org The reaction can potentially produce a mono-amide or a di-amide depending on the stoichiometry of the amine used.

Table 3: Derivatives from Ester Modifications of this compound

| Reagent(s) | Product | Reaction Type | Typical Conditions |

|---|---|---|---|

| 1. NaOH(aq), Δ2. HCl(aq) | 2-Azidobutanedioic acid | Saponification (Hydrolysis) | Reflux, followed by acidification |

| H₃O⁺, Δ | 2-Azidobutanedioic acid | Acid-catalyzed Hydrolysis | Aqueous acid, reflux |

| Benzylamine, Δ | N,N'-Dibenzyl-2-azidobutanamide | Aminolysis (Amidation) | Heat, neat or with catalyst |

Note: This table outlines the expected products from standard ester modification reactions.

Chiral Derivatives and Enantiomer Separation Strategies

The C2 carbon atom of this compound, which is bonded to the azide group, is a stereocenter. Therefore, the compound exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is often necessary to use a single enantiomer. This has led to the development of strategies for obtaining enantiomerically pure or enriched forms of this compound and its derivatives.

Asymmetric Synthesis: One approach is the enantioselective synthesis of the molecule, where the chiral center is created in a controlled manner to favor the formation of one enantiomer over the other. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, asymmetric Michael addition reactions to α,β-unsaturated dicarboxylic esters followed by the introduction of the azide group can be a viable strategy.

Chiral Resolution: Another common strategy is the resolution of the racemic mixture. This involves separating the two enantiomers.

Diastereomeric Salt Formation: The dicarboxylic acid derivative (obtained via hydrolysis) can be reacted with a chiral amine base to form diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid.

Chiral Chromatography: This is a powerful technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, thus allowing for their separation. This method can be applied to this compound itself or its various derivatives.

The characterization of chiral derivatives involves measuring their optical rotation using polarimetry and determining the enantiomeric excess (ee) using techniques like chiral HPLC or NMR spectroscopy with chiral shift reagents.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetylene |

| Propargyl alcohol |

| Ethyl propiolate |

| 1-Ethynylcyclohexene |

| Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)butanedioate |

| Diethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanedioate |

| Diethyl 2-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)butanedioate |

| Diethyl 2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)butanedioate |

| Triphenylphosphine |

| Benzonitrile |

| N-Phenylmaleimide |

| N-Vinyliminophosphorane |

| 2-Azidobutanedioic acid |

| N,N'-Dibenzyl-2-azidobutanamide |

| 2-Azidobutanamide |

| Benzylamine |

| Ammonia |

| Sodium hydroxide |

| Potassium hydroxide |

| Sulfuric acid |

| Hydrochloric acid |

| Copper(II) sulfate |

| Sodium ascorbate |

| Copper(I) iodide |

Theoretical and Computational Studies on Diethyl 2 Azidobutanedioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of Diethyl 2-azidobutanedioate and its inherent reactivity. These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide detailed information about the molecule's geometry, electron distribution, and molecular orbitals. nih.govresearchgate.net

The geometry of this compound is optimized to find its most stable conformation. Key structural parameters, such as bond lengths and angles of the azido (B1232118) group, are determined. For organic azides, the N-N-N linkage is nearly linear, though slight bending can occur. mdpi.com The bond lengths within the azide (B81097) group are not uniform; the bond between the nitrogen atom attached to the carbon backbone (Nα) and the central nitrogen (Nβ) is typically longer than the bond between the central and terminal nitrogen atoms (Nβ-Nγ). researchgate.net

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Nα-Nβ Bond Length | ~1.24 Å |

| Nβ-Nγ Bond Length | ~1.13 Å |

| C-Nα Bond Length | ~1.47 Å |

| N-N-N Bond Angle | ~172° |

Note: These values are representative and based on DFT calculations of similar organic azides. researchgate.netmdpi.com

The electronic properties are further described by analyzing the distribution of electron density, often quantified using Mulliken population analysis or other charge assignment schemes. wikipedia.orgresearchgate.netpku.edu.cn The terminal nitrogen atom of the azide group typically bears a significant negative charge, making it a nucleophilic center, while the central nitrogen atom is electron-deficient. nih.gov This charge distribution is a key determinant of the molecule's reactivity in polar reactions.

Frontier Molecular Orbital (FMO) theory is another critical tool derived from quantum chemical calculations. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity, particularly in cycloaddition reactions. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO is often localized on the azide group, while the LUMO may be distributed over the ester functionalities, influencing its behavior as a 1,3-dipole.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Dipole Moment | ~ 2.5 D |

| Mulliken Atomic Charges | |

| Nα | -0.25 e |

| Nβ | +0.50 e |

| Nγ | -0.45 e |

Note: These are representative values for α-azido esters calculated using DFT methods. nih.govresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving this compound. nih.govmdpi.com It is particularly useful for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. researchgate.net

A primary reaction pathway for organic azides is the 1,3-dipolar cycloaddition. mdpi.com DFT studies can model the reaction of this compound with various dipolarophiles, such as alkenes and alkynes. These calculations help in determining the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. nih.gov For instance, the reaction with an unsymmetrical alkene can lead to two different regioisomers, and DFT can predict which isomer is favored kinetically. nih.gov

Another important reaction is the thermal decomposition of the azide. DFT calculations can elucidate the mechanism of this process, which typically involves the extrusion of molecular nitrogen (N₂) to form a nitrene intermediate. researchgate.netnih.govacs.org The calculations can determine whether this process is concerted or stepwise and can provide the activation energy for the decomposition. nih.gov

Table 3: Representative DFT Calculated Activation Energies for Reactions of an α-Azido Ester

| Reaction Type | Reaction Example | Activation Energy (kcal/mol) |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction with ethylene | 18-22 |

| Thermal Decomposition | Unimolecular N₂ extrusion | 30-40 |

Note: These values are illustrative and depend on the specific reactants and computational level of theory. nih.govresearchgate.net

Computational Modeling of Transition States and Intermediates

The computational modeling of transition states (TS) and intermediates is a cornerstone of understanding reaction mechanisms at a molecular level. researchgate.net For reactions involving this compound, identifying the geometry and energy of these transient species is crucial for predicting reaction rates and outcomes.

In a 1,3-dipolar cycloaddition, the transition state involves the concerted or asynchronous formation of two new sigma bonds between the azide and the dipolarophile. nih.gov Computational models can visualize the geometry of this TS, showing the partial bond formation and the relative orientation of the reacting molecules. The nature of the transition state, whether it is "early" or "late," can also be inferred from its geometry. nih.gov

For the thermal decomposition, the transition state for N₂ extrusion can be modeled to understand the electronic rearrangements that occur. nih.gov Following the transition state, a highly reactive nitrene intermediate is often formed. The electronic state of this nitrene (singlet or triplet) can be predicted computationally, which in turn determines its subsequent reactivity, such as C-H insertion or rearrangement reactions. nih.govresearchgate.net

Table 4: Calculated Properties of a Representative Transition State (1,3-Dipolar Cycloaddition)

| Property | Description |

|---|---|

| Geometry | Asynchronous bond formation, with one C-N bond forming faster than the other. |

| Key Distances | Forming C-N bond lengths in the range of 2.0-2.3 Å. |

| Vibrational Frequency | One imaginary frequency corresponding to the reaction coordinate. |

Note: These are general characteristics of transition states for azide-alkene cycloadditions. nih.govresearchgate.net

Kinetic and Thermodynamic Parameters of Key Reactions

Computational chemistry provides a means to calculate important kinetic and thermodynamic parameters for reactions of this compound. nih.gov These parameters are essential for predicting the feasibility and rate of a chemical process under different conditions.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be calculated from the computed energies of reactants and products. nih.gov A negative ΔG indicates a spontaneous reaction. For example, the 1,3-dipolar cycloaddition of azides is typically exothermic and exergonic. nih.gov

Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. The pre-exponential factor (A) can also be estimated from vibrational frequency calculations. These parameters can be used in the Arrhenius equation to predict the rate constant (k) of a reaction at a given temperature. The thermal decomposition of organic azides generally has a significant activation energy, making them relatively stable at room temperature but reactive at elevated temperatures. researchgate.netresearchgate.net

Table 5: Calculated Thermodynamic and Kinetic Parameters for Thermal Decomposition of a Generic α-Azido Ester

| Parameter | Value |

|---|---|

| Thermodynamic Parameters | |

| Enthalpy of Reaction (ΔH) | -40 to -50 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -45 to -55 kcal/mol |

| Kinetic Parameters | |

| Activation Energy (Ea) | 30-40 kcal/mol |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ s⁻¹ |

Note: These values are representative and can vary based on the specific molecular structure and computational method. nih.gov

Molecular Dynamics Simulations of Reactivity Profiles

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations offer a way to explore the behavior of this compound in a more complex environment, such as in a solvent or at an interface. MD simulations model the movement of atoms over time, providing insights into conformational dynamics, solvation effects, and transport properties.

For this compound, MD simulations can be used to study its conformational flexibility. The rotation around the various single bonds can lead to a multitude of conformers, and MD can explore the conformational landscape and identify the most populated states. This is important as the reactivity of the molecule can be dependent on its conformation.

MD simulations can also be used to study the solvation of this compound in different solvents. The solvent can have a significant impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. MD can provide a detailed picture of the solvent shell around the molecule and how it influences its reactivity.

While not as common for studying reactions themselves due to the computational cost, reactive force fields can be employed in MD simulations to model chemical reactions, such as the decomposition of the azide group. This can provide a dynamic picture of the reaction process and how it is influenced by the surrounding environment.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethylene |

| Methanimine |

| Carbon dioxide |

Asymmetric Synthesis and Stereocontrol Utilizing Diethyl 2 Azidobutanedioate

Enantioselective Synthetic Routes to Diethyl 2-azidobutanedioate

The enantioselective synthesis of this compound is crucial for its application in the preparation of enantiomerically pure target molecules. While specific enzymatic resolutions have been explored, catalytic asymmetric methods offer a more direct and efficient approach.

One notable strategy involves the asymmetric azidation of a prochiral diethyl 2-butenedioate precursor. This transformation can be achieved using a chiral catalyst that delivers the azide (B81097) group to one face of the double bond preferentially. For instance, the use of a chiral phase-transfer catalyst in the reaction of diethyl maleate (B1232345) or fumarate (B1241708) with an azide source can, in principle, yield enantioenriched this compound. The efficiency of such methods is highly dependent on the catalyst structure and reaction conditions.

Another approach involves the stereoselective conversion of a chiral precursor, such as L-aspartic acid. Through a series of functional group manipulations, including diazotization of the amino group followed by azide displacement, it is possible to obtain the desired enantiomer of this compound. However, this method is often limited by the availability and cost of the starting chiral material.

Below is a table summarizing hypothetical enantioselective routes, as direct literature on this specific transformation is scarce.

| Route | Precursor | Chiral Source | Key Transformation | Potential Enantiomeric Excess (e.e.) |

| 1 | Diethyl 2-butenedioate | Chiral Phase-Transfer Catalyst | Asymmetric Azidation | Moderate to High |

| 2 | L-Aspartic Acid | Inherent Chirality | Diazotization and Azide Displacement | High |

| 3 | Racemic Diethyl 2-bromobutanedioate | Chiral Ligand/Metal Complex | Kinetic Resolution via Azidation | Variable |

Diastereoselective Reactions Involving the Azide or Ester Groups

Once enantiomerically enriched this compound is obtained, its functional groups can be manipulated in a diastereoselective manner. The existing stereocenter at C2 can influence the stereochemical outcome of reactions at other positions in the molecule.

Reactions of the Azide Group: The azide functionality can undergo a variety of transformations, including reduction to an amine or participation in [3+2] cycloaddition reactions. When these reactions create a new stereocenter, the inherent chirality of the starting material can direct the stereoselectivity. For example, the intramolecular Staudinger reaction of a suitably functionalized derivative of this compound could lead to the formation of a chiral cyclic product with high diastereoselectivity.

Reactions of the Ester Groups: The two ester groups offer opportunities for diastereoselective modifications. For instance, the enolization of one of the ester groups and subsequent reaction with an electrophile could proceed with facial selectivity dictated by the C2-azido group. Steric hindrance from the azide and the other ester group would likely favor the approach of the electrophile from the less hindered face of the enolate.

The following table illustrates potential diastereoselective reactions.

| Reaction Type | Functional Group | Reagent/Condition | Potential Diastereomeric Ratio (d.r.) |

| Reduction | Azide | H₂, Pd/C | >95:5 |

| [3+2] Cycloaddition | Azide | Alkyne | Dependent on alkyne structure |

| Enolate Alkylation | Ester | LDA, Alkyl Halide | Moderate to High |

| Aldol (B89426) Reaction | Ester Enolate | Aldehyde | Dependent on reaction conditions |

Chiral Catalysis in Transformations of this compound

The use of chiral catalysts can further enhance the stereocontrol in reactions involving this compound. A chiral catalyst can work in concert with the substrate's inherent chirality (matched case) to achieve very high levels of diastereoselectivity, or it can be used to override the substrate's directing effect (mismatched case) to produce the opposite diastereomer.

For example, in the catalytic hydrogenation of the azide group to a primary amine, the use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium or ruthenium catalyst could potentially lead to a dynamic kinetic resolution if the resulting amine is prone to racemization under the reaction conditions, affording a single enantiomer of the corresponding amino diester.

Similarly, in reactions involving the ester enolates, a chiral Lewis acid could be employed to coordinate to both the enolate and the incoming electrophile, thereby creating a highly organized, chiral transition state that directs the stereochemical outcome of the reaction.

| Transformation | Catalyst Type | Metal Center | Ligand | Expected Outcome |

| Azide Reduction | Asymmetric Hydrogenation | Rhodium | Chiral Bisphosphine | High e.e. of amino diester |

| Aldol Reaction | Chiral Lewis Acid | Titanium | Chiral Diol | High d.r. of aldol adduct |

| Michael Addition | Organocatalyst | Chiral Amine | - | High d.r. and e.e. of product |

Use of this compound as a Chiral Auxiliary or Building Block

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of complex molecules, particularly those containing amino acid or diamine motifs. The azide group serves as a masked amino group, which can be revealed at a later stage in the synthesis.

As a Chiral Building Block: The compound can be incorporated into a larger molecule, transferring its chirality to the final product. For instance, it can be used in the synthesis of non-proteinogenic amino acids, enzyme inhibitors, or chiral ligands. The two ester functionalities provide handles for chain extension and modification, while the azide group can be converted to an amine and subsequently acylated or alkylated.

As a Chiral Auxiliary: While less common for a molecule of this type, it is conceivable that one of the ester groups could be modified to act as a chiral auxiliary. For example, conversion of one ester to a chiral alcohol-derived ester would create a chiral auxiliary that could direct subsequent reactions at the other ester group or at the carbon backbone. After the desired stereoselective transformation, the auxiliary could be cleaved to reveal the modified butanedioate derivative.

The versatility of this compound as a chiral synthon is highlighted in the following hypothetical synthetic applications.

| Target Molecule Class | Role of this compound | Key Transformation |

| Unnatural Amino Acids | Chiral Building Block | Azide reduction, ester hydrolysis |

| Chiral Diamines | Chiral Building Block | Azide reduction, ester amidation |

| Enzyme Inhibitors | Chiral Building Block | Incorporation into a larger scaffold |

| Chiral Ligands | Chiral Building Block | Functional group modifications |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Diethyl 2-azidobutanedioate Transformations

The azide (B81097) group in this compound is a versatile functional handle for a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems to control the reactivity of this group, enabling the synthesis of complex nitrogen-containing molecules. A significant area of interest is the transition metal-catalyzed decomposition of the azide to form a nitrene intermediate. nih.gov This highly reactive species can then undergo a range of transformations, including C-H amination, aziridination of olefins, and the synthesis of various heterocyclic compounds. nih.govmdpi.com

The development of catalysts that can control the chemo- and stereoselectivity of these reactions is a major goal. For instance, rhodium(II) and iridium(III) complexes have shown considerable promise in mediating direct C-H amination reactions using organic azides as the nitrogen source. acs.org Future work could explore the application of these or newly designed chiral catalysts to achieve enantioselective transformations of this compound, providing access to optically active amino acid derivatives.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Products |

| C-H Amination | Rhodium, Iridium | Substituted amino acid derivatives |

| Aziridination | Ruthenium, Cobalt | Functionalized aziridines |

| [3+2] Cycloaddition | Copper(I), Ruthenium(II) | Triazole-containing compounds |

| Staudinger Reduction | Phosphines | Amines |

Exploration of this compound in Flow Chemistry

Organic azides are known to be potentially energetic compounds, which can present safety challenges in traditional batch synthesis, especially on a larger scale. Flow chemistry, which utilizes continuous-flow reactors, offers a safer and more efficient alternative for handling such reactive intermediates. vapourtec.com The small reactor volumes and excellent heat transfer in flow systems minimize the risks associated with the accumulation of hazardous materials. nih.gov

Future research is expected to focus on developing continuous-flow processes for the synthesis and subsequent transformation of this compound. drugdiscoverytrends.com This could involve the in-situ generation of the azide followed by its immediate use in a subsequent reaction, such as a "click" reaction or a catalytic C-H amination, all within a closed and automated flow system. Such an approach would not only enhance safety but also allow for precise control over reaction parameters, potentially leading to higher yields and purities. vapourtec.com The integration of in-line purification and analysis techniques would further streamline the synthesis of derivatives of this compound.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field that holds significant promise for accelerating the discovery and optimization of new reactions. acs.org In the context of this compound, ML algorithms could be trained on datasets of known azide reactions to predict the outcomes of new transformations. acs.org

For example, a recurrent neural network (RNN) model could be developed to predict the feasibility and potential products of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound and a variety of alkynes. acs.org Furthermore, machine learning models could be used to optimize reaction conditions, such as catalyst loading, temperature, and solvent, to maximize the yield of a desired product. This data-driven approach could significantly reduce the number of experiments required, saving time and resources. The ultimate goal would be to create predictive models that can guide the synthetic chemist in designing novel and efficient routes to complex molecules derived from this compound.

Applications in New Chemical Biology Tool Development

The azide group is a well-established bioorthogonal functional group, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner, most commonly an alkyne, in a reaction known as the azide-alkyne cycloaddition or "click chemistry". This unique reactivity makes azide-containing molecules valuable tools in chemical biology for labeling and imaging biomolecules in their native environment.

Future research will likely focus on utilizing this compound as a building block for the synthesis of novel chemical biology probes. For instance, it could be incorporated into metabolic labels for studying post-translational modifications of proteins or for imaging glycans on the surface of living cells. The two ester groups on this compound provide handles for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or drug molecules. The development of such tools could provide new insights into complex biological processes and aid in the discovery of new therapeutic targets.

Table 2: Comparison of Bioorthogonal Reactions Involving Azides

| Reaction | Partner | Catalyst | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | Fast, high yielding, forms a stable triazole linkage. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | None | Copper-free, suitable for live-cell imaging. |

| Staudinger Ligation | Phosphine (B1218219) | None | Forms an amide bond, one of the earliest bioorthogonal reactions. |

Design of Advanced Materials through this compound Chemistry

The azide and ester functionalities of this compound make it an attractive monomer for the synthesis of advanced materials. The ester groups can undergo polymerization through traditional methods, such as polycondensation with diols, to form polyesters. nih.gov The azide groups, which would be pendant on the polymer chain, can then be used for post-polymerization modification via click chemistry. sigmaaldrich.com

This approach allows for the creation of functional polymers with precisely controlled properties. For example, by clicking on different molecules, one could introduce cross-linking agents to create robust polymer networks, graft on other polymers to form block copolymers, or attach bioactive molecules to create functional biomaterials. mdpi.comnih.gov The resulting materials could have a wide range of applications, from drug delivery systems and tissue engineering scaffolds to advanced coatings and adhesives. The versatility of the azide-alkyne cycloaddition reaction provides a powerful tool for tailoring the properties of materials derived from this compound to meet the demands of specific applications. marmara.edu.tr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.